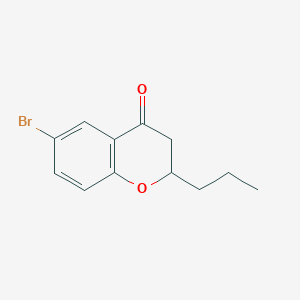
6-bromo-2-propyl-2,3-dihydrochromen-4-one
Overview
Description
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is an organic compound with the molecular formula C12H13BrO2. It belongs to the class of chromenones, which are known for their diverse biological activities. This compound is characterized by a bromine atom at the 6th position and a propyl group at the 2nd position of the chromenone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromination of Chromenone: The synthesis of 6-bromo-2-propyl-2,3-dihydrochromen-4-one typically starts with the bromination of chromenone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one can undergo oxidation reactions to form corresponding chromenone derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Amines in ethanol, thiols in DMF, alkoxides in methanol.
Major Products
Oxidation: Chromenone derivatives with additional oxygen functionalities.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted chromenone derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-bromo-2-propyl-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2,3-dihydro-4H-chromen-4-one: Similar structure but lacks the propyl group at the 2nd position.
6-Bromo-4-chromanone: Similar structure but lacks the propyl group and has a different oxidation state.
6-Bromo-2,3-dihydro-4H-1-benzopyran-4-one: Similar structure but with different substituents.
Uniqueness
6-Bromo-2-propyl-2,3-dihydro-4H-chromen-4-one is unique due to the presence of both a bromine atom and a propyl group, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13BrO2 |
|---|---|
Molecular Weight |
269.13 g/mol |
IUPAC Name |
6-bromo-2-propyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C12H13BrO2/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-6,9H,2-3,7H2,1H3 |
InChI Key |
XDFZVZNLXAMXTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

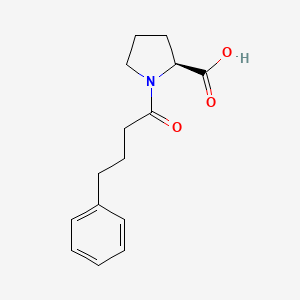
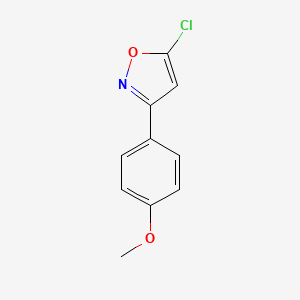
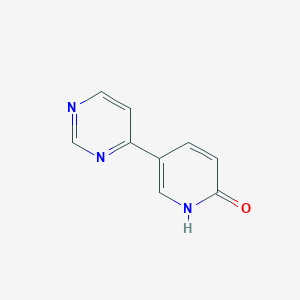
![2-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B8656761.png)
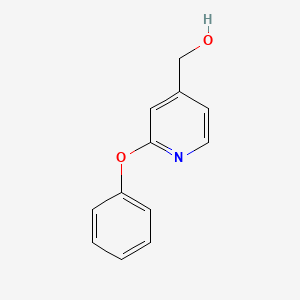
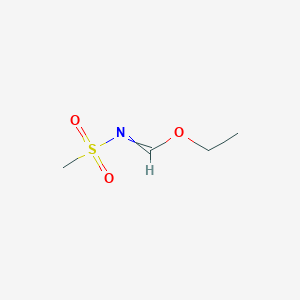
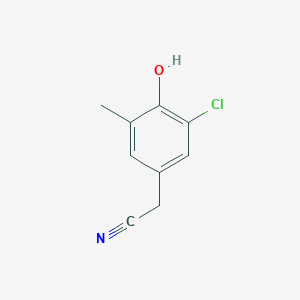
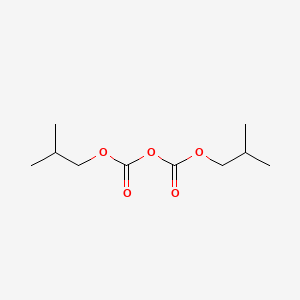
![(1S)-1-[4-[(1S)-1-aminoethyl]phenyl]-2-(tert-butylamino)ethanol](/img/structure/B8656798.png)
![1,3-Diethyl 2-[(2-cyanoeth-1-EN-1-YL)amino]propanedioate](/img/structure/B8656808.png)
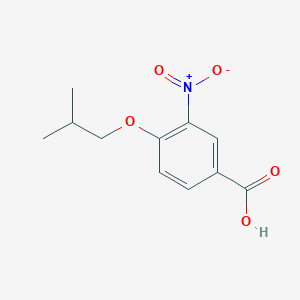

![2H-Pyran, tetrahydro-2-[(1-methyl-3-butynyl)oxy]-](/img/structure/B8656826.png)
